
Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate is an aromatic compound characterized by a phenyl group substituted with chlorine atoms at the 3 and 5 positions, a hydroxyl group at the 2 position, and a sulfonate group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the sulfonation of phenol to introduce the sulfonate group, followed by chlorination to add chlorine atoms at the desired positions. The hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts and specific solvents are used to optimize yield and purity. The process is designed to be scalable and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonate group can be reduced to a sulfonic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Sulfonic acids.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. The pathways involved include disruption of metabolic processes and interference with cellular signaling.
Vergleich Mit ähnlichen Verbindungen
- Phenyl 3,5-dichloro-4-hydroxybenzene-1-sulfonate
- Phenyl 3,5-dibromo-2-hydroxybenzene-1-sulfonate
- Phenyl 3,5-dichloro-2-methoxybenzene-1-sulfonate
Comparison: Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets.
Eigenschaften
CAS-Nummer |
62807-46-9 |
|---|---|
Molekularformel |
C12H8Cl2O4S |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
phenyl 3,5-dichloro-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C12H8Cl2O4S/c13-8-6-10(14)12(15)11(7-8)19(16,17)18-9-4-2-1-3-5-9/h1-7,15H |
InChI-Schlüssel |
OCFBKINYBSBBNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)

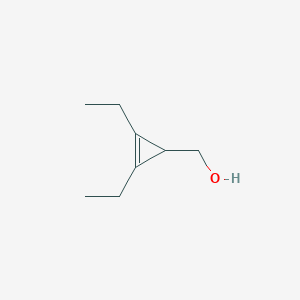
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)

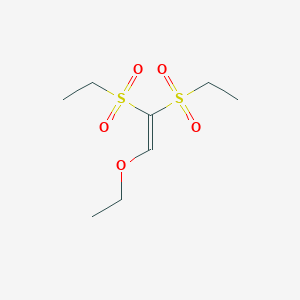
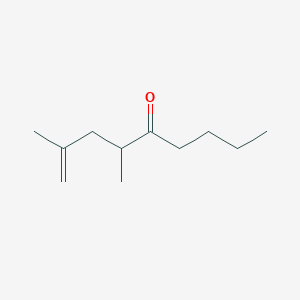

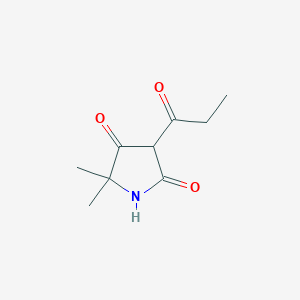
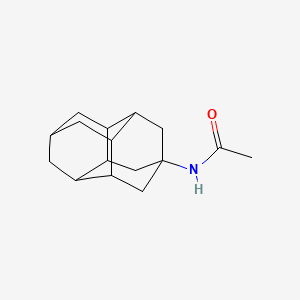


arsane](/img/structure/B14507262.png)

